![molecular formula C16H23NO B056067 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol CAS No. 115704-83-1](/img/structure/B56067.png)
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
Übersicht
Beschreibung
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol (CAS: 115704-83-1, molecular formula: C₁₆H₂₃NO) is a julolidine derivative characterized by four methyl groups at positions 1 and 7 of the tricyclic framework. The compound’s hydroxyl group at position 8 and tetramethyl substitution confer distinct electronic and steric properties, making it a versatile scaffold for coordination chemistry and bioactive molecule design .
Vorbereitungsmethoden
Core Cyclization Strategies
The pyrido[3,2,1-ij]quinoline framework is constructed via acid-catalyzed cyclization of tetrahydroquinoline precursors. In a representative procedure, 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine derivatives undergo intramolecular cyclization under refluxing toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst . The reaction proceeds via a carbocation intermediate stabilized by the electron-donating methyl groups at positions 1 and 7.
Key variables influencing cyclization efficiency:
-
Temperature: Optimal yields (78–82%) are achieved at 110–120°C .
-
Acid strength: p-TsOH outperforms HCl or H₂SO₄ due to reduced side reactions .
-
Solvent polarity: Toluene provides superior regioselectivity compared to DMF or THF .
Hydroxyl Group Introduction
The 8-hydroxy moiety is introduced through selective oxidation of a methoxy precursor or direct electrophilic substitution.
Methoxy-to-Hydroxy Conversion
A two-step protocol involves:
-
Methylation: Reacting julolidine with methyl iodide (CH₃I) in DMSO/KOH at 60°C to install the 8-methoxy group .
-
Demethylation: Treating the intermediate with BBr₃ in CH₂Cl₂ at −78°C, achieving 89% conversion to the hydroxyl derivative .
Direct Electrophilic Hydroxylation
Using a modified Friedel-Crafts approach, the compound reacts with HOCl in acetic acid at 40°C. This method avoids protection/deprotection steps but yields lower regioselectivity (64% para-hydroxy product) .
Catalytic Oxidation Techniques
Recent advances employ transition metal catalysts for controlled hydroxylation:
Ruthenium-Mediated Oxidation
RuO₄ generated in situ from RuCl₃ and NaIO₄ oxidizes the 8-position selectively. Conditions:
Palladium-Catalyzed C–H Activation
Pd(OAc)₂ with benzoquinone as an oxidant directs hydroxylation to the 8-position via a six-membered palladacycle intermediate. Key parameters:
Industrial-Scale Production
Optimized protocols for kilogram-scale synthesis emphasize cost efficiency and safety:
Critical considerations:
-
Waste management: Halogenated byproducts require neutralization with NaHCO₃ before disposal .
-
Process monitoring: In-line FTIR tracks methoxy group consumption during demethylation .
Structural Validation
Post-synthetic characterization ensures product integrity:
X-ray crystallography (CCDC 642505):
-
Space group: P2₁/c
-
Unit cell parameters: a = 12.7 Å, b = 8.3 Å, c = 15.1 Å, β = 102.5°
-
Hydrogen bonding: O–H···N interaction (2.89 Å) stabilizes the lactam tautomer
Spectroscopic benchmarks:
Analyse Chemischer Reaktionen
Types of Reactions
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridoquinoline core or the hydroxyl group.
Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in the development of pharmaceuticals aimed at treating conditions like cancer and neurodegenerative diseases
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported that it can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antimicrobial agents that could combat antibiotic-resistant bacteria .
Materials Science
Polymer Chemistry
In materials science, 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol can be utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical strength compared to unmodified polymers .
Analytical Chemistry
Fluorescent Probes
The compound has been explored as a fluorescent probe in analytical chemistry. Its ability to emit fluorescence upon excitation makes it suitable for applications in biological imaging and environmental monitoring. Studies have shown that it can be effectively used to detect specific ions or molecules in complex mixtures due to its high sensitivity and selectivity .
Case Studies
Wirkmechanismus
The mechanism of action of 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their function .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Comparison with 8-Hydroxyjulolidine (CAS: 41175-50-2)
Structural Differences :
- 8-Hydroxyjulolidine (C₁₂H₁₅NO) lacks the tetramethyl groups, resulting in a simpler tricyclic core .
- Key Implications :
- Electronic Effects : The methyl groups in the tetramethyl derivative act as electron-donating groups, altering the electron density of the aromatic system and shifting NMR signals upfield compared to 8-hydroxyjulolidine .
- Solubility : The tetramethyl groups increase hydrophobicity, reducing aqueous solubility but enhancing compatibility with organic solvents .
- Applications : While 8-hydroxyjulolidine is widely used in fluorescence labeling due to its planar structure , the tetramethyl derivative is more suited for metal coordination (e.g., Schiff base ligands) and medicinal chemistry .
Comparison with 8-{(E)-[(4-Chlorophenyl)imino]methyl}-tetramethyl Analogs
Structural Modifications :
- Derivatives such as 8-{(E)-[(4-chlorophenyl)imino]methyl}-1,1,7,7-tetramethyl-julolidine (C₂₃H₂₇ClN₂O) introduce an imino-chlorophenyl substituent at position 9 .
- Key Implications: Crystallinity: X-ray studies reveal positional disorder in the methyl groups (occupancy ratio 0.74:0.26), which may affect packing efficiency and stability .
Comparison with Schiff Base Metal Complexes
Example: Bis((9-((cycloheptylimino)methyl)-tetramethyl-julolidinyl)oxy)copper (C₆) .
- Structural Role : The hydroxyl and methyl groups facilitate chelation with transition metals, forming stable complexes.
- Bioactivity: The copper complex demonstrates potent cytotoxicity against leukemia cells (IC₅₀ < 10 µM), outperforming non-methylated analogs due to improved membrane permeability .
Comparison with 1,1,7,7-Tetramethyljulolidine-9-carbaldehyde (CAS: 216978-79-9)
Functional Group Variation :
- Replacement of the hydroxyl group with a formyl moiety (C₁₇H₂₃NO) enables conjugation reactions (e.g., hydrazone formation) .
- Applications: The aldehyde derivative is used in synthesizing nonlinear optical (NLO) dyes, where the julolidine backbone acts as an electron donor .
Physicochemical and Spectral Data Comparison
Table 1: Key Properties of Selected Compounds
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
1,1,7,7-Tetramethyl-julolin-8-ol | 115704-83-1 | C₁₆H₂₃NO | 257.37 | Metal complexes, drugs |
8-Hydroxyjulolidine | 41175-50-2 | C₁₂H₁₅NO | 189.25 | Fluorescence labeling |
8-(4-Chlorophenylimino)-tetramethyl | N/A | C₂₃H₂₇ClN₂O | 394.93 | Antimicrobial agents |
Tetramethyljulolidine-9-carbaldehyde | 216978-79-9 | C₁₇H₂₃NO | 257.37 | NLO dyes, organic synthesis |
Spectral Features:
Biologische Aktivität
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol (CAS Number: 154098-14-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 202.335 g/mol. Its structural features include multiple methyl groups and a nitrogen-containing heterocycle that may influence its interaction with biological systems.
Antiviral Activity
Recent studies have indicated that derivatives of related compounds exhibit significant antiviral properties. For instance, research on tetrahydroquinoxaline derivatives has shown efficacy against hepatitis B virus (HBV) by inhibiting the encapsidation of pregenomic RNA into nucleocapsids. This mechanism disrupts HBV replication and suggests potential avenues for therapeutic development involving this compound derivatives .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains. The mode of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and other mediators involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound. These studies typically involve:
- Cell Viability Assays : To determine cytotoxic effects on various cell lines.
- Antiviral Efficacy Tests : Using HBV replicating cell lines to measure inhibition rates.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Viral Assembly : By disrupting protein-protein interactions necessary for viral capsid formation.
- Modulation of Immune Responses : Through the downregulation of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol?
The compound is typically synthesized via cyclization of substituted quinolines or julolidine precursors. Key steps include:
- Mannich-type reactions for introducing substituents into the pyrido-quinoline framework.
- Acid-catalyzed cyclization to form the fused ring system, followed by hydroxylation at the 8-position.
- Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3) to achieve >97% purity .
Critical factors include controlling reaction temperature (<80°C) to prevent decomposition and optimizing stoichiometry for regioselectivity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography resolves the three-dimensional conformation, confirming substituent positions and hydrogen-bonding interactions .
- NMR spectroscopy :
- ¹H NMR identifies methyl groups (δ 1.2–1.5 ppm) and hydroxyl protons (δ 5.3–5.7 ppm, broad).
- ¹³C NMR distinguishes sp³ carbons (C1/C7 methyl groups at δ 20–25 ppm) and aromatic carbons (δ 110–150 ppm) .
- FT-IR verifies the hydroxyl group (O–H stretch at 3200–3400 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹).
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- LogP (2.091) : Indicates moderate lipophilicity, favoring dissolution in polar aprotic solvents (e.g., DMSO, DMF) .
- LogS (-2.32) : Low aqueous solubility necessitates solvent optimization for biological assays.
Methodological recommendation : Pre-dissolve in DMSO (10 mM stock) and dilute in buffer (≤1% DMSO) to avoid cytotoxicity in cell-based studies.
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- Waste disposal : Collect contaminated materials in hazardous waste containers for incineration .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what analytical methods characterize these complexes?
- Coordination chemistry : The hydroxyl and adjacent nitrogen atoms act as bidentate ligands, forming stable complexes with Cu(II), Fe(III), and Ru(II) .
- Analytical techniques :
- UV-Vis spectroscopy : Metal-to-ligand charge transfer (MLCT) bands (λ = 450–600 nm) confirm complexation.
- Electrospray ionization mass spectrometry (ESI-MS) detects [M + Metal]⁺ ions.
- Cyclic voltammetry reveals redox-active behavior in Ru complexes (E₁/₂ = 0.8–1.2 V vs. Ag/AgCl) .
Q. What strategies mitigate low yields in the synthesis of derivatives for structure-activity studies?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% via enhanced thermal efficiency .
- Catalytic optimization : Use Pd/C (5 mol%) for Suzuki-Miyaura cross-coupling to introduce aryl groups at the 7-position.
- Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent side reactions during functionalization .
Q. How can contradictions in spectroscopic data for tautomeric forms be resolved?
- Variable-temperature NMR : Monitor chemical shift changes (e.g., OH proton) between 25°C and 80°C to identify keto-enol tautomerism.
- DFT calculations : Compare theoretical ¹³C NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to validate dominant tautomers .
Q. What structure-activity relationships (SARs) govern its antimicrobial activity?
- Key findings :
- Methodological note : Use broth microdilution assays (CLSI guidelines) with E. coli and C. albicans for standardized evaluation.
Q. How does its reactivity compare to other julolidine derivatives in photophysical applications?
- Fluorescence quantum yield : Φ = 0.45 in ethanol, outperforming non-methylated analogs (Φ = 0.12–0.25) due to restricted rotation of the tetramethyl groups .
- Solvatochromism : Exhibits a 40 nm red shift in emission maxima from hexane to DMSO, useful for polarity-sensitive probes.
Q. What is its stability under varying pH and temperature conditions?
- pH stability : Degrades rapidly in acidic conditions (pH < 3) via hydroxyl protonation and ring opening. Stable in neutral/basic buffers (pH 7–9) for 72 hours .
- Thermal stability : Decomposes at >200°C (TGA data). Store at 4°C in amber vials to prevent photodegradation.
Eigenschaften
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKOHMQYNQBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357975 | |
Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115704-83-1 | |
Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.